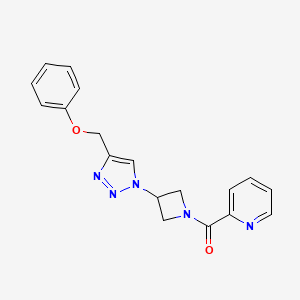![molecular formula C20H13ClN2O2 B2956290 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 339582-28-4](/img/structure/B2956290.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles, such as N-[4-(1,3-benzoxazol-2-yl)phenyl]nicotinamide, are commercially important .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol . This intermediate can be obtained by coupling 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 .Molecular Structure Analysis
The molecular structure of benzoxazole consists of a benzene ring fused to an oxazole ring . The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the heterocyclic ring .Physical And Chemical Properties Analysis
Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzoxazole derivatives have been studied for their potential anticancer properties. For instance, compounds with a benzoxazole structure have been evaluated against various cancer cell lines, showing inhibition of growth in lung, breast, and colon cancer cells. The specific compound “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide” could potentially be explored for similar anticancer applications due to its structural similarity to other benzoxazole derivatives that have demonstrated such activities .
Antibacterial Activity
Another area of research for benzoxazole derivatives is their antibacterial activity. Studies have involved molecular docking simulations to understand the interaction between these compounds and bacterial enzymes like DNA gyrase. This suggests that “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide” might also be investigated for its potential to inhibit bacterial growth or enzyme function .
Photophysical Properties
Benzoxazole derivatives are also known for their photophysical properties, which makes them interesting for studies related to fluorescence. They can be synthesized into various fluorescent compounds, indicating that “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide” may have applications in the development of new fluorescent materials or probes .
Synthetic Strategies
The synthesis of benzoxazole compounds is an important field of research. Advances in synthetic strategies can lead to more efficient production methods or novel compounds with unique properties. The compound could be used as a case study to develop new synthetic methods or to improve existing ones .
Wirkmechanismus
While the mechanism of action for the specific compound “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide” is not available, benzoxazole derivatives have been found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . They are known to exhibit a wide spectrum of biological activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHRTBKMMPFRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B2956210.png)
![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)
![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956215.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2956217.png)
![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2956220.png)


![(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2956226.png)
![N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956229.png)
